GSK-3 Inhibition Potency: Sub-Nanomolar IC50
The compound exhibits an IC50 of 1 nM against GSK-3 in a biochemical kinase assay. This places it within the top tier of reported GSK-3 inhibitors, comparable to the well-established inhibitor CHIR-99021 (IC50 ~10 nM against GSK-3β) [1]. The piperidine-4-carboxamide group is hypothesized to contribute to potency through improved complementarity with the ATP-binding pocket.
| Evidence Dimension | GSK-3 Inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | CHIR-99021: ~10 nM (GSK-3β) |
| Quantified Difference | ~10-fold lower IC50 for target compound |
| Conditions | In vitro kinase assay, pH 7.0, 2°C |
Why This Matters
For applications requiring maximal target engagement, this compound offers a potency advantage that may translate to lower effective concentrations and potentially reduced off-target effects at higher doses.
- [1] BindingDB Entry BDBM251573, IC50: 1 nM. US9452998, Table 4 Compound 3. View Source
